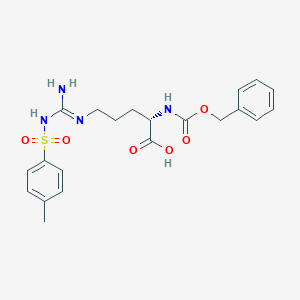

Z-Arg(tos)-OH

Descripción general

Descripción

Z-Arg(tos)-OH, also known as Nα-tosyl-L-arginine, is a synthetic peptide derivative commonly used in biochemical research. It is characterized by the presence of a tosyl group attached to the arginine residue, which provides stability and specificity in various biochemical assays. This compound is particularly valuable in studying enzyme kinetics and protein interactions due to its well-defined structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Arg(tos)-OH typically involves the protection of the arginine residue with a tosyl group. The process begins with the protection of the amino group of arginine using a tosyl chloride reagent in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the tosyl-protected arginine.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the tosylation process. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: Z-Arg(tos)-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the tosyl group to a thiol group.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or dithiothreitol are employed.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to thiol derivatives.

Substitution: Formation of substituted arginine derivatives.

Aplicaciones Científicas De Investigación

Z-Arg(tos)-OH has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzyme assays to study protease activity.

Biology: Employed in the study of protein-protein interactions and signal transduction pathways.

Medicine: Investigated for its potential therapeutic applications in inhibiting specific enzymes involved in disease processes.

Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical products.

Mecanismo De Acción

The mechanism of action of Z-Arg(tos)-OH involves its interaction with specific enzymes, particularly proteases. The tosyl group provides stability and specificity, allowing the compound to act as a competitive inhibitor or substrate for these enzymes. The molecular targets include serine proteases and other enzymes involved in protein degradation pathways. The compound binds to the active site of the enzyme, blocking its activity and preventing the breakdown of target proteins.

Comparación Con Compuestos Similares

Z-Arg-Arg-NHMec: Another tosyl-protected arginine derivative used in similar biochemical assays.

Z-Arg-Arg-AMC: A fluorogenic substrate for protease activity assays.

Z-Arg-Arg-pNA: A chromogenic substrate for detecting protease activity.

Uniqueness: Z-Arg(tos)-OH is unique due to its specific tosyl protection, which provides enhanced stability and specificity in biochemical assays. Compared to other similar compounds, this compound offers better resistance to enzymatic degradation and improved performance in various experimental conditions.

Actividad Biológica

Z-Arg(tos)-OH, also known as Z-Arginine (Tosyl) Hydrochloride, is a derivative of the amino acid arginine featuring a tosyl protecting group on its guanidino side chain. This compound is primarily utilized in peptide synthesis and has garnered interest due to its potential applications in biochemical research, particularly in enzyme assays and protease activity studies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in scientific research.

- Molecular Formula : C₁₃H₁₈N₄O₄S

- CAS Number : 13650-38-9

- Melting Point : 86-88 °C

- Density : Approximately 1.35 g/cm³ at 20 °C

The presence of the tosyl group enhances the compound's stability and reactivity during peptide coupling reactions. This modification allows for controlled synthesis of arginine-containing peptides, which are crucial in various biological processes.

This compound primarily interacts with proteolytic enzymes, notably cathepsin B, a cysteine protease involved in protein degradation. The compound serves as a substrate that can be cleaved by cathepsin B, facilitating the study of enzyme kinetics and specificity. The interaction occurs through the activation of the carboxyl group within the compound, which is critical for its binding to the active site of proteases.

Key Mechanisms:

- Enzyme Substrate Interaction : this compound acts as a fluorogenic substrate for cathepsin B, allowing for real-time monitoring of enzyme activity across different pH levels.

- Influence on Cellular Processes : The hydrolysis of this compound by cathepsin B activates downstream signaling pathways related to cell proliferation and apoptosis.

This compound plays a significant role in various biochemical reactions:

- Substrate for Proteolytic Enzymes : It is used to study protease activity, particularly for cathepsin B.

- Synthesis of Dipeptides : The compound is involved in synthesizing arginine-containing dipeptides through coupling reactions with other amino acids.

- Fluorogenic Probes : It is utilized in creating fluorescent probes for imaging immune cell activity.

Research Applications

This compound has diverse applications across multiple fields:

| Application Area | Description |

|---|---|

| Biochemistry | Used as a substrate to study protease activity and specificity. |

| Cell Biology | Investigates protein-protein interactions and enzyme kinetics. |

| Medicine | Aids in developing diagnostic assays for coagulation disorders and protease-related diseases. |

| Pharmaceutical Industry | Applied in quality control processes and synthesis of bioactive peptides. |

Case Studies and Research Findings

- Protease Activity Monitoring : In one study, this compound was employed as a substrate to monitor cathepsin B activity over a broad pH range, demonstrating high specificity compared to other cysteine proteases . This finding underscores its utility in enzyme kinetics studies.

- Peptide Synthesis Efficiency : Research indicated that the presence of the tosyl group significantly affects the reactivity of the guanidino nitrogen during peptide synthesis, enhancing coupling efficiency with other amino acids . This modification allows for more selective synthesis pathways.

- Fluorescent Probes Development : this compound has been utilized to create fluorogenic substrates that enable real-time imaging of adaptive immune cell activity, showcasing its potential in immunological research .

Propiedades

IUPAC Name |

(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O6S/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQRCFPZYISVMF-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main challenge associated with using Z-Arg(Tos)-OH in peptide synthesis?

A: A significant challenge with this compound is the potential formation of a δ-lactam byproduct during peptide coupling reactions. [] This side reaction occurs when the activated carboxyl group of this compound reacts with the nitrogen atom within the arginine side chain, forming a cyclic structure instead of the desired peptide bond. This issue can complicate peptide synthesis and necessitate additional purification steps. []

Q2: Are there specific conditions or reagents that exacerbate this side reaction?

A: Yes, research suggests that certain conditions can increase δ-lactam formation when using this compound. For instance, employing the mixed anhydride coupling procedure or using a di-Boc protecting group on the guanidine side chain of arginine can lead to a higher yield of the undesired δ-lactam. [] Additionally, the nature of the carboxyl-protected amino acid being coupled to this compound plays a role. Amino acids protected with amide, benzyl, 4-(NO2)-benzyl, or methyl alpha-carboxyl groups were found to be more susceptible to δ-lactam formation compared to those protected with tertbutyl or N2H2-Boc. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.